

An In-depth Technical Guide to Aklomide: Chemical Structure and Physicochemical Properties

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Compound of Interest

Compound Name: Aklomide

Cat. No.: B1666742

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and physicochemical properties of **Aklomide**, a coccidiostat agent. The information is presented to support research and development activities, with quantitative data summarized in tables and detailed experimental protocols for key property determinations.

Chemical Identity and Structure

Aklomide, known chemically as 2-chloro-4-nitrobenzamide, is an aromatic amide. Its structure is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and an amide group.

Chemical Structure Representation

The structural arrangement of **Aklomide**'s functional groups is crucial to its chemical behavior and biological activity. A logical representation of its molecular graph is provided below.

Caption: Logical graph of **Aklomide**'s molecular structure.

Chemical Identifiers

For unambiguous identification, a compound is assigned various standard identifiers. The key identifiers for **Aklomide** are summarized in the table below.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Identifier	Value
IUPAC Name	2-chloro-4-nitrobenzamide [1]
CAS Number	3011-89-0 [1] [3]
Molecular Formula	C ₇ H ₅ ClN ₂ O ₃ [1] [2]
SMILES	<chem>C1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)C(=O)N</chem> [1]
InChI	InChI=1S/C7H5ClN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11) [1] [2]
InChIKey	GFGSZUNNBQXGMK-UHFFFAOYSA-N [1] [2]

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These properties influence absorption, distribution, metabolism, and excretion (ADME) profiles in drug development.

Summary of Properties

The key physicochemical data for **Aklomide** are compiled below.

Property	Value
Molecular Weight	200.58 g/mol [1] [2]
Melting Point	172 °C [2]
logP (predicted)	1.4 [1] [4]
Solubility (DMSO)	45 mg/mL (224.35 mM) [5]
Appearance	White crystalline solid

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and reproducible experimental methods. This section details the general protocols for measuring key properties listed above.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a substance's purity.^{[6][7]} Impurities typically cause a depression and broadening of the melting range.^{[7][8]} The capillary method is a widely used and reliable technique.^[9]

Principle: A small, powdered sample is heated slowly in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is recorded.^[7]

Methodology:

- **Sample Preparation:** A small amount of the dry, finely powdered **Aklomide** is packed into a capillary tube to a height of 2-3 mm.^{[6][10]} The tube is tapped gently to ensure dense packing.^{[8][10]}
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or DigiMelt instrument).^{[6][8]}
- **Preliminary Measurement:** A rapid heating run (10-20 °C/min) is performed to determine an approximate melting range.^[8]
- **Accurate Measurement:** A new sample is prepared. The apparatus is heated to a temperature approximately 15-20 °C below the estimated melting point.^{[8][10]} The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.^{[7][8]}
- **Data Recording:** The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes liquid (T_2) are recorded. The melting range is reported as $T_1 - T_2$.

Caption: Workflow for melting point determination.

Water Solubility (OECD 105 - Flask Method)

Water solubility is a crucial parameter for environmental fate assessment and is essential for developing pharmaceutical formulations.^[11] The OECD Guideline 105 describes the flask method, which is suitable for substances with solubilities above 10^{-2} g/L.^{[12][13]}

Principle: An excess amount of the solid substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous solution is then determined after separating the undissolved solid.^[11]

Methodology:

- Preliminary Test: A simple test is run to estimate the approximate solubility and the time needed to reach equilibrium.^[12]
- Equilibration: An excess amount of **Aklomide** is added to a flask containing purified water. The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (typically 20 °C) for a sufficient period (e.g., 24-48 hours) to ensure saturation.^[12]
- Phase Separation: The suspension is allowed to stand to let solids settle. The saturated aqueous phase is then separated from the undissolved solid by centrifugation or filtration.
- Analysis: The concentration of **Aklomide** in the clear aqueous solution is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^[11]
- Calculation: The water solubility is reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.

n-Octanol/Water Partition Coefficient (logP) (OECD 107 - Shake Flask Method)

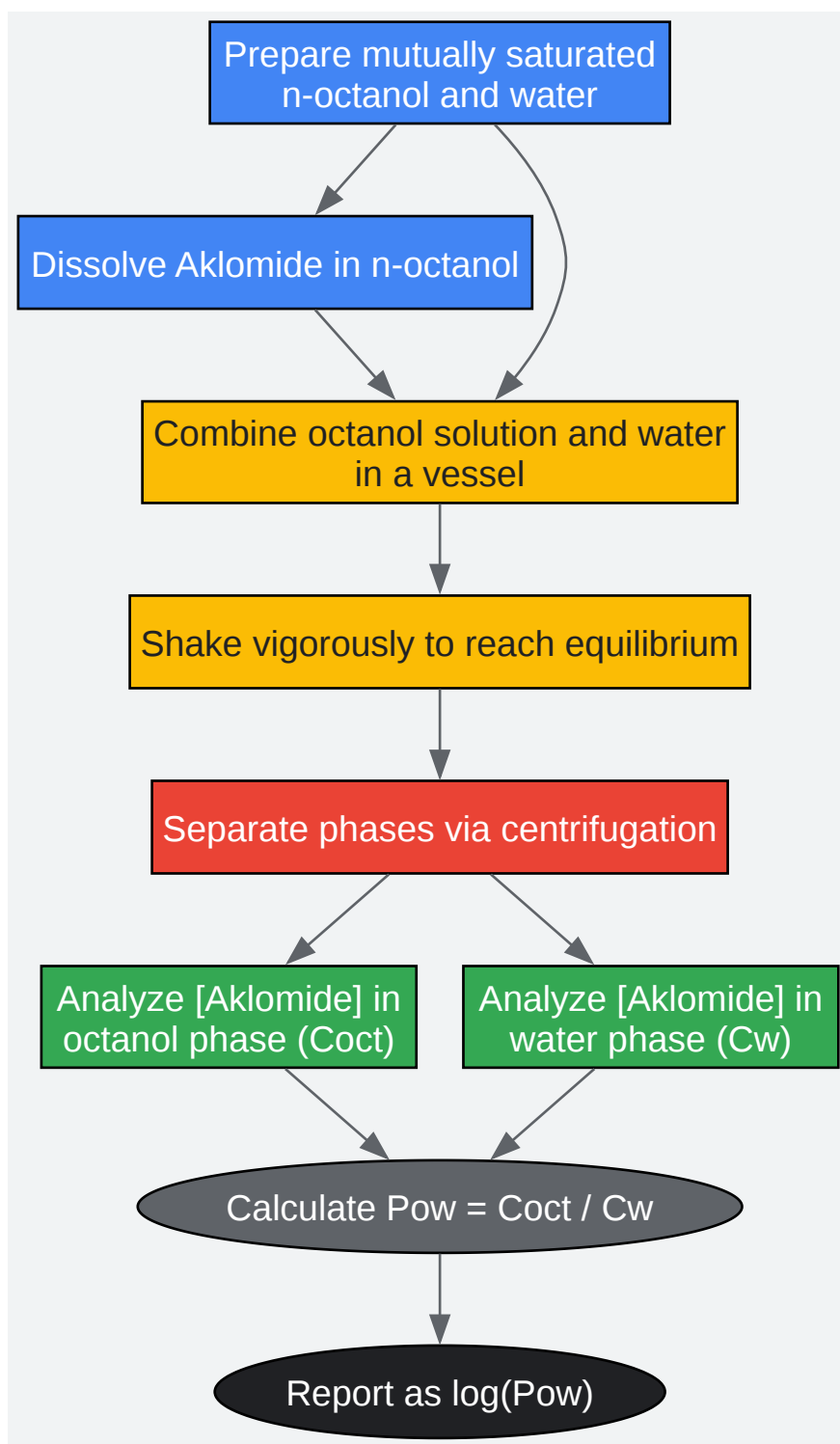
The n-octanol/water partition coefficient (P_{on}) or its logarithm (logP) is a measure of a chemical's lipophilicity. It is a key parameter for predicting a drug's membrane permeability and bioaccumulation potential. The shake flask method is a classic approach for determining logP values between -2 and 4.^{[14][15]}

Principle: The compound is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured. The partition coefficient is the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

[14]

Methodology:

- Preparation: n-Octanol and water are mutually saturated by stirring together for 24 hours before use. A stock solution of **Aklomide** is prepared in n-octanol.
- Partitioning: A measured volume of the n-octanol stock solution and a measured volume of water are combined in a vessel (e.g., a separatory funnel or centrifuge tube). The vessel is shaken vigorously to facilitate partitioning until equilibrium is reached (typically 5-30 minutes).[15]
- Phase Separation: The two phases are separated. Centrifugation is typically required to ensure a clean separation of the emulsion.[15]
- Analysis: The concentration of **Aklomide** in both the n-octanol and water phases is determined using a suitable analytical method (e.g., HPLC-UV).
- Calculation: The partition coefficient (P_{on}) is calculated as: $P_{on} = C_{o_{ctanol}} / C_{n_{ater}}$ The final result is expressed as $\log_{10}(P_{on})$. The experiment is typically repeated with different solvent volume ratios to ensure consistency.[14]



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Caption: Workflow for logP determination via Shake Flask Method.

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